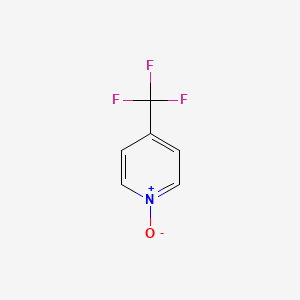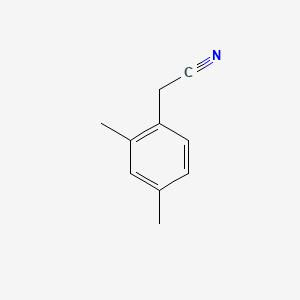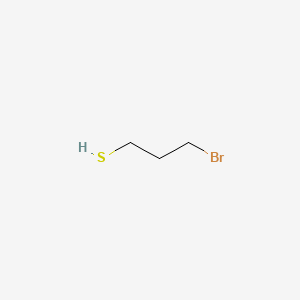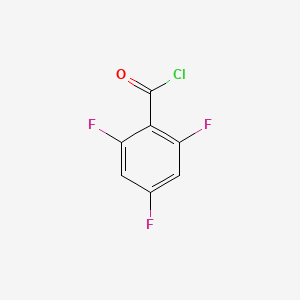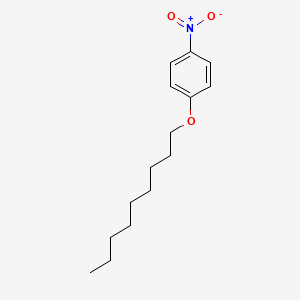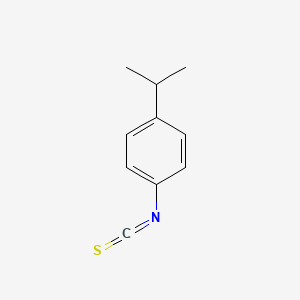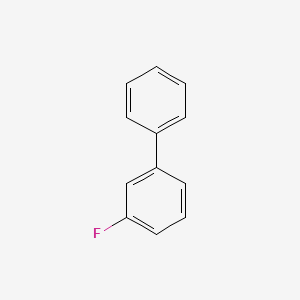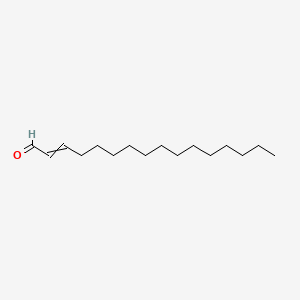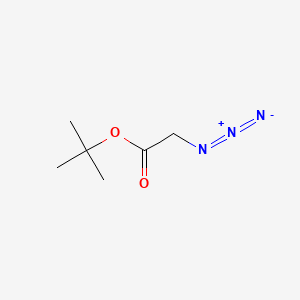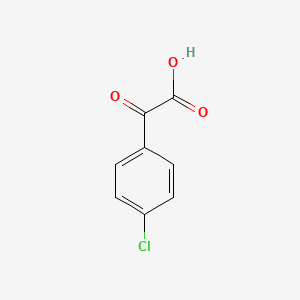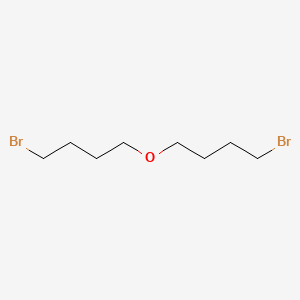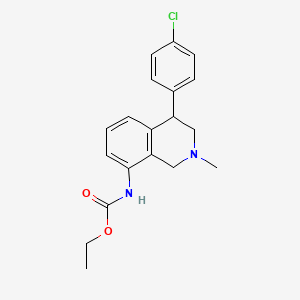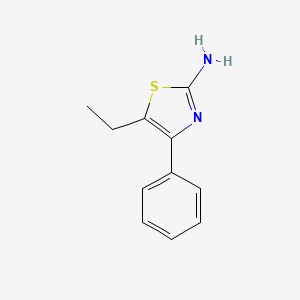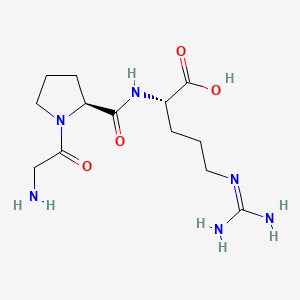
Glycyl-prolyl-arginine
Übersicht
Beschreibung
Glycyl-prolyl-arginine is a tripeptide composed of the amino acids glycine, proline, and arginine. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications. The chemical formula of this compound is C13H24N6O4, and it has a molecular weight of 328.37 g/mol .
Wissenschaftliche Forschungsanwendungen
Glycyl-prolyl-arginine has a wide range of scientific research applications, including:
Wirkmechanismus
Mode of Action
It’s known that peptides containing proline and glycine amino acids, like glycyl-prolyl-arginine, have a pronounced physiological activity . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
This compound may be involved in several biochemical pathways. Arginine, one of the amino acids in this peptide, is known to be metabolized into ornithine, proline, and nitric oxide . These metabolites play important roles in the cardiovascular system, immune system, and nervous system . .
Result of Action
It’s known that peptides containing a pro-gly-pro combination, like this compound, can reduce the secretion of histamine from mast cells and increase vascular permeability . These effects could have significant implications for inflammatory responses and other physiological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and more . .
Biochemische Analyse
Biochemical Properties
Glycyl-prolyl-arginine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the activation of proteinase-activated receptor-2 (PAR-2), a process that is mediated by mast cell α- or β-tryptases . The interaction between this compound and these enzymes is crucial for the initiation of various biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it has been shown to stimulate the proliferation and differentiation of porcine trophoblast cells through β-catenin and mTOR pathways . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. For instance, it has been shown to mediate the “self-cleavage” of the glycyl radical enzyme superfamily, a process that is crucial for the regulation of cellular activation events .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies detailing the temporal effects of this compound are limited, it is known that the peptide plays a role in various time-dependent cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies detailing the dosage effects of this compound in animal models are limited, it is known that the peptide plays a role in various dosage-dependent cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Its degradation occurs via multiple pathways initiated by various enzymes, leading to the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. While specific studies detailing the transport and distribution of this compound are limited, it is known that the peptide plays a role in various transport-dependent cellular processes .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its role in cells. For instance, the glycine arginine-rich (GAR) domain of the RNA-binding protein nucleolin, which contains this compound, has been shown to regulate the subcellular localization of the protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycyl-prolyl-arginine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (glycine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of the third amino acid (arginine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-prolyl-arginine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can produce nitric oxide, while substitution reactions can yield modified peptides with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-arginine: A dipeptide with similar properties but lacking the proline residue.
Lysyl-aspartic acid: Another dipeptide with different amino acid composition and biological activities.
Uniqueness
Glycyl-prolyl-arginine is unique due to the presence of the proline residue, which imparts rigidity to the peptide structure and influences its interactions with other molecules. This structural feature distinguishes it from other similar peptides and contributes to its specific biological activities .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCXBJRLBHWME-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197085 | |
| Record name | Glycyl-prolyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47295-77-2 | |
| Record name | Glycyl-prolyl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-prolyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Glycyl-prolyl-arginine in the context of the provided research articles?
A1: While this compound itself is not directly discussed in the provided research articles, a derivative of this tripeptide, tosyl-glycyl-prolyl-arginine-4-nitranilide acetate, plays a crucial role. This modified peptide acts as a substrate for thrombin, a key enzyme in the coagulation cascade []. Researchers utilized this substrate to investigate the impact of the fibrinogen γ’ chain carboxyl terminus on thrombin's enzymatic activity.
Q2: Why is understanding the interaction between thrombin and this compound derivatives important in coagulation research?
A2: Investigating thrombin's interaction with substrates like tosyl-glycyl-prolyl-arginine-4-nitranilide acetate provides valuable insights into the enzyme's activity and its regulation []. By comparing the effects of potential inhibitors like the fibrinogen γ’ chain on thrombin's activity towards different substrates, researchers can elucidate specific mechanisms of action. This knowledge is crucial for understanding coagulation disorders and for developing targeted therapies that can modulate thrombin activity with greater precision.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


